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molecular formula C9H18N2O2 B1339932 Azetidin-2-ylmethyl-carbamic acid tert-butyl ester CAS No. 99724-21-7

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester

Cat. No. B1339932
M. Wt: 186.25 g/mol
InChI Key: QMZBFSZZEGSSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04771054

Procedure details

A suspension of 18.8 g (68.0 mmol) of 1-benzyl-2-[(t-butoxycarbonylamino)methyl]azetidine, 8.2 g (137 mmol) of acetic acid, 1.0 g of 20% palladium on carbon and 200 ml of tetrahydrofuran was shaken in a hydrogen atmosphere at pressures of 48.3-51.7 psi and temperatures of 21.5°-27° for 16 hours. The catalyst was removed by filtration and the solvent was removed. in vacuo to give 11.7 g (92%) of the title compound as a colorless viscous oil which was used without further purification.
Name
1-benzyl-2-[(t-butoxycarbonylamino)methyl]azetidine
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:11][CH2:10][CH:9]1[CH2:12][NH:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])C1C=CC=CC=1.C(O)(=O)C.[H][H]>[Pd].O1CCCC1>[C:17]([O:16][C:14]([NH:13][CH2:12][CH:9]1[CH2:10][CH2:11][NH:8]1)=[O:15])([CH3:20])([CH3:18])[CH3:19]

Inputs

Step One
Name
1-benzyl-2-[(t-butoxycarbonylamino)methyl]azetidine
Quantity
18.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CC1)CNC(=O)OC(C)(C)C
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC1NCC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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